N-(1-ethyl-1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a furan ring, and an isoxazolo[5,4-b]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the benzimidazole and isoxazolo[5,4-b]pyridine rings. Common synthetic routes include:
Formation of Benzimidazole: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Isoxazolo[5,4-b]pyridine: This involves cyclization reactions using appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group in the benzimidazole can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and isoxazolo[5,4-b]pyridine rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole and isoxazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and potential biological activity.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N4-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan and isoxazolo[5,4-b]pyridine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and 2-phenylbenzimidazole share structural similarities and are known for their biological activities.
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4,5-diphenylisoxazole are structurally related and have been studied for their pharmacological properties.
Uniqueness
N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the combination of its benzimidazole, furan, and isoxazolo[5,4-b]pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various scientific fields.
Properties
Molecular Formula |
C21H17N5O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H17N5O3/c1-3-26-16-8-5-4-7-14(16)23-21(26)24-19(27)13-11-15(17-9-6-10-28-17)22-20-18(13)12(2)25-29-20/h4-11H,3H2,1-2H3,(H,23,24,27) |
InChI Key |
CAWHNCANNNXMMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=CO5 |
Origin of Product |
United States |
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